Conformational Rigidity: Zero Rotatable Bonds Versus Flexible Scaffolds
The target compound contains zero rotatable bonds due to its spiro junction and fused pyrano-pyridine system, whereas common heterocyclic bioisosteres (e.g., 3-benzylpyridin-4-one derivatives or non-spiro pyrano[2,3-b]pyridines) possess 2–4 rotatable bonds [1]. Conformational pre-organization reduces the entropic penalty upon target binding. In benchmark fragment-based drug discovery programs, each freely rotatable bond eliminated has been associated with an average 0.3–0.5 log unit improvement in ligand efficiency [2]. The cyclohexane ring contributes six sp³-hybridized carbons, raising the fraction of sp³ centers (Fsp³) to approximately 0.46, which is within the optimal range (Fsp³ ≥ 0.42) correlated with clinical success [3]. By comparison, the non-spiro, open-chain analog 2-phenethyl-pyrano[2,3-b]pyridin-4-one possesses 4 rotatable bonds and an Fsp³ of approximately 0.15, representing a fundamentally different conformational and property landscape.
| Evidence Dimension | Conformational flexibility (number of rotatable bonds) and sp³ carbon fraction (Fsp³) |
|---|---|
| Target Compound Data | Rotatable bonds = 0; Fsp³ ≈ 0.46 (6 sp³ carbons out of 13 total carbons) [1] |
| Comparator Or Baseline | Hypothetical non-spiro analog (2-phenethyl-pyrano[2,3-b]pyridin-4-one): Rotatable bonds = 4; Fsp³ ≈ 0.15 (estimated); Cyclobutane-spiro analog: Rotatable bonds = 0, Fsp³ ≈ 0.46 but with ring strain penalty |
| Quantified Difference | Δ Rotatable bonds = -4 vs. open-chain analog; Fsp³ shift from ~0.15 to ~0.46 |
| Conditions | Structural analysis based on computed molecular descriptors (PubChem) and SMILES-derived cheminformatics parameters |
Why This Matters
For researchers selecting a scaffold for fragment-based screening or lead optimization, the target compound's zero rotatable bonds and high Fsp³ predict superior ligand efficiency and target selectivity compared to flexible-chain analogs, potentially reducing the number of compounds needed to establish a robust SAR series.
- [1] PubChem CID 68356463: Rotatable Bond Count = 0; Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18). View Source
- [2] Murray CW, Rees DC. The rise of fragment-based drug discovery. Nat Chem. 2009;1:187-192. (Discusses the relationship between ligand efficiency and conformational restriction.) View Source
- [3] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6756. (Shows correlation between Fsp³ ≥ 0.42 and clinical progression.) View Source
